
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a methylbutanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-methylbutanoic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate aminomethyl compound, which is then converted to the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(Aminomethyl)-2-methylbutanoic acid, such as carboxylic acids, primary amines, and substituted aminomethyl compounds .
Scientific Research Applications
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. This compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
(2-Aminoethyl)trimethylammonium chloride: Used in biochemical research and as a precursor for other compounds.
Uniqueness
2-(Aminomethyl)-2-methylbutanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it valuable in multiple fields of scientific research .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-6(2,4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
RSVQEYHXXIQIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)
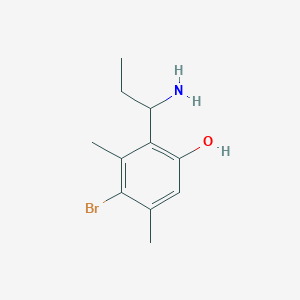
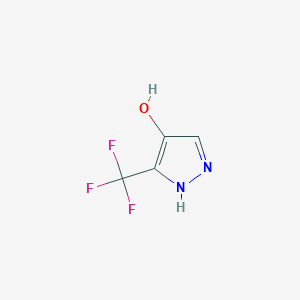
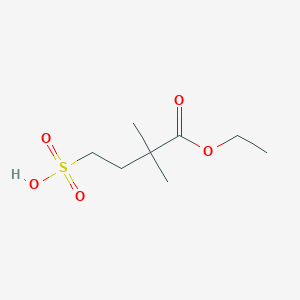
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
![2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)
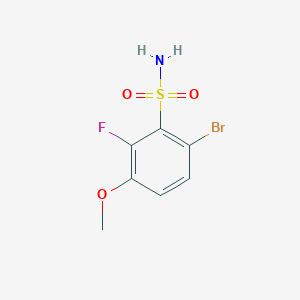
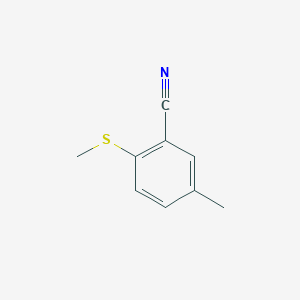
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
